Stanozolol

Catalog No.
S543933
CAS No.
10418-03-8
M.F
C21H32N2O
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stanozolol

CAS Number

10418-03-8

Product Name

Stanozolol

IUPAC Name

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1

InChI Key

LKAJKIOFIWVMDJ-OLPJAUBDSA-N

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Solubility

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE

Synonyms

Androstanazol, Methylstanazol, Stanazolol, Stanozolol, Stromba, Winstrol

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C

Description

The exact mass of the compound Stanozolol is 328.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, sol in dimethylformamide; sparingly sol in alc and chloroform; slightly sol in ethyl acetate and acetone; very slightly sol in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43193. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Androgens. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Androgenic/Anabolic Steroid Metabolism:

Stanozolol's well-defined structure and properties make it a suitable candidate for studying metabolism of androgenic/anabolic steroids. In vitro studies using liver and lung tissues from animals have been conducted to understand how the body breaks down Stanozolol. This research helps scientists develop methods for detecting the presence of similar substances in anti-doping tests [].

Investigating Muscle Wasting Conditions:

Stanozolol's anabolic properties have led to research into its effects on muscle wasting conditions. Some studies have explored its use in treating muscle loss associated with HIV/AIDS or following surgery []. However, due to potential side effects, Stanozolol is not a common treatment for these conditions.

Understanding Androgen Action:

Due to its androgenic properties, Stanozolol can be used in research to understand how androgens act in the body. Scientists can study how Stanozolol interacts with androgen receptors in cells, potentially providing insights into diseases affected by androgen activity [].

Stanozolol is a synthetic anabolic-androgenic steroid derived from testosterone, characterized by its unique chemical structure that includes a 17α-methyl group and a pyrazole ring. Its IUPAC name is 17α-methyl-2'-H-androst-2-eno[3,2-c]pyrazol-17β-ol, and its molecular formula is C21H32N2OC_{21}H_{32}N_{2}O with a molar mass of approximately 328.5 g/mol . Stanozolol is known for its high oral bioavailability due to the presence of the C17α alkyl group, which provides resistance to hepatic metabolism, making it effective when taken orally or via intramuscular injection .

The exact mechanism by which stanozolol treats hereditary angioedema is not fully understood []. It is thought to reduce the production of bradykinin, a protein involved in the inflammatory response [].

Stanozolol can have several adverse effects, including:

  • Liver damage: The 17α-alkyl substitution can strain the liver [].
  • Cardiovascular complications: AAS use has been linked to increased risk of heart attack and stroke [].
  • Mood swings and aggression: Androgenic effects can influence behavior [].

Stanozolol undergoes various metabolic transformations in the body, primarily in the liver. It is metabolized into glucuronide and sulfate conjugates, which are then excreted in urine. The compound's unique structure allows it to avoid significant metabolism by 5α-reductase, thus maintaining its anabolic properties without converting into more potent androgens like dihydrotestosterone . The primary metabolites can be detected in urine for up to ten days following administration .

As an anabolic-androgenic steroid, stanozolol exhibits both anabolic (muscle-building) and androgenic (masculinizing) effects. It acts primarily as an agonist of the androgen receptor, promoting protein synthesis and muscle growth while minimizing androgenic side effects such as hair loss and prostate enlargement . Stanozolol has been shown to have neurotoxic effects in animal models, leading to increased apoptosis in neuronal cells, particularly in the hippocampus . This highlights potential risks associated with its use, especially concerning cognitive functions.

Stanozolol was first synthesized in 1959 by chemist John Ziegler. The synthesis involves the condensation of a 3-keto-aldehyde moiety derived from oxymetholone with hydrazine, resulting in the formation of stanozolol . Various synthetic routes have been documented, reflecting ongoing research into optimizing production methods and enhancing yield while minimizing by-products.

Stanozolol has several therapeutic applications:

  • Hereditary Angioedema: It is used to manage this condition by increasing plasma levels of C1 inhibitor protein.
  • Aplastic Anemia: Stanozolol may stimulate erythropoiesis and improve red blood cell counts.
  • Weight Gain: It is sometimes prescribed for patients needing to gain weight due to chronic illness or malnutrition .

Stanozolol interacts with various biological systems due to its androgenic activity. It binds to androgen receptors and can influence other hormonal pathways. Notably, it has low affinity for sex hormone-binding globulin compared to testosterone, which may alter its pharmacokinetics and biological effects . Furthermore, studies have indicated that stanozolol can induce oxidative stress, contributing to cellular damage and apoptosis in certain tissues .

Stanozolol shares structural similarities with several other anabolic-androgenic steroids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
TestosteroneNatural androgen hormonePrecursor to many synthetic steroids
Nandrolone19-nortestosterone derivativeLess androgenic activity compared to testosterone
Oxymetholone17α-methylated derivativeKnown for significant muscle-building effects
Methenolone17α-methylated compoundLower hepatotoxicity than stanozolol

Uniqueness of Stanozolol: Stanozolol's distinct pyrazole ring structure sets it apart from other anabolic steroids. Its high oral bioavailability and lower propensity for estrogenic side effects make it particularly appealing for athletes seeking performance enhancement without significant weight gain from fluid retention .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from alcohol
NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS
White or almost white solid crystals

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

328.251463648 g/mol

Monoisotopic Mass

328.251463648 g/mol

Heavy Atom Count

24

LogP

log Kow = 4.4 (est)

Odor

ODORLESS

Appearance

Solid powder

Melting Point

229.8-242.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4R1VB9P8V3

Related CAS

302-96-5 (Alternate Registry Number)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H361 (97.56%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Stanozolol is a synthetic anabolic steroid with therapeutic uses in treating C1-inhibitor deficient hereditary angioedema. C1-inhibitor is a protease that inhibits the complement system (part of the innate immune system), a biochemical chain of reactions which assists the body in removing pathogens from the body. Stanozolol may help control attacks of hereditary angioedema. Stanozolol can be administered orally or intramuscularly.

Therapeutic Uses

Anabolic Steroids
Stanozolol ... /is/ indicated in conditions such as chronic infections, extensive surgery, corticosteroid-induced myopathy, decubitus ulcers, burns, or severe trauma, which require reversal of catabolic processes or protein-sparing effects. /This agent is/ ... adjunct to, and not replacement for, conventional treatment of these disorders. /NOT included in US product labeling/
Stanozolol is effective in raising hemoglobin concentrations in some cases of aplastic anemia (congenital or idiopathic). /NOT included in US product labeling/
Stanozolol ... /is/ indicated in the prophylaxis of hereditary angioedema to decrease the frequency and severity of attacks. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for STANOZOLOL (10 total), please visit the HSDB record page.

Pharmacology

Stanozolol is a synthetic anabolic-androgenic steroid (AAS), which promotes cell growth (anabolism) and development/maintenance of masculine characteristics (androgenism).
Stanozolol is an orally active synthetic anabolic steroid and a 17alpha-alkylated derivative of dihydrotestosterone that is formed by the condensation of the 3-keto-aldehyde moiety of oxymetholone with hydrazine, with androgenic activity. Although stanozolol has low affinity for binding the androgen receptor (AR), it strongly activates AR-mediated signaling, which stimulates both protein synthesis and erythropoietin production. This agent may stimulate fat loss while retaining lean body mass, and may induce hemoglobin production and red blood cell formation; therefore, stanozolol may be used to treat wasting diseases or anemia.

MeSH Pharmacological Classification

Anabolic Agents

ATC Code

A - Alimentary tract and metabolism
A14 - Anabolic agents for systemic use
A14A - Anabolic steroids
A14AA - Androstan derivatives
A14AA02 - Stanozolol

Mechanism of Action

The anabolic steroid, stanozolol, is used therapeutically to treat a number of pathological conditions and its clinical effects suggest that it can modulate connective tissue breakdown. The ability of this compound to stimulate prostaglandin E2 (PGE2), collagenase, gelatinase and stromelysin production by human synovial and skin fibroblasts in vitro was examined. The results showed that stanozolol significantly stimulated, in a dose dependent manner, PGE2, collagenase and stromelysin production by skin fibroblasts. However, no stimulation was seen in the synovial cell lines. In contrast, no effect on gelatinase production was seen in either cell type, following exposure to stanozolol. The synovial and skin lines both exhibited a significant stimulation of PGE2 and all three metalloproteinases in response to interleukin-1 beta (IL-1 beta).
Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP); and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR); and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR.
Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/
Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/
Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Vapor Pressure

3.3X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

10418-03-8
302-96-5

Absorption Distribution and Excretion

It is not known whether anabolic steroids are distributed into breast milk. /Anabolic steroids/

Metabolism Metabolites

Urinary metabolites of stanozolol (17 alpha-methyl-17 beta-hydroxy-5 alpha-androst-2-eno(3,2-c)-pyrazole) following oral administration were isolated by chromatography on XAD-2 and by preparative high-performance liquid chromatography (HPLC) and identified by gas chromatography-mass spectrometry (GC/MS) with electron impact (EI)-ionisation. Stanozolol is excreted as a conjugate but is metabolized to a large extent. All identified metabolites are hydroxylated, namely at C-3' of the pyrazole ring and at C-4 beta, C-16 alpha and C-16 beta of the steroid. Less than 5% of the metabolites are found in the unconjugated urine fraction: 3'-hydroxy-stanozolol (II) and 3'-hydroxy-17-epistanozolol (III). Conjugated excreted metabolites are 3'-hydroxystanozolol (II), stanozolol (I), 4 beta-hydroxy-stanozolol (IV), 16 beta-hydroxystanozolol (V), 16 alpha-hydroxystanozolol (VI), two isomers of 3',16-dihydroxystanozolol (VII, VIII), two isomers of 4 beta, 16-dihydroxystanozolol (IX, X) and a 3',?-dihydroxystanozolol (XI). 3'-Hydroxystanozolol, 4 alpha-hydroxystanozolol, 4 beta-hydroxystanozolol, 16 alpha-hydroxy-, 16 alpha-hydroxy-17-epi- and 16 beta-hydroxystanozolol were synthesised to confirm the structural assignment of the main metabolites.
The equine phase I and phase II metabolism of the synthetic anabolic steroid stanozolol was investigated following its administration by intramuscular injection to a thoroughbred gelding. The major phase I biotransformations were hydroxylation at C16 and one other site, while phase II metabolism in the form of sulfate and beta-glucuronide conjugation was extensive.
An analytical method has been developed in order to control the illegal use of stanozolol as growth promoter in livestock. ... Urinary metabolites were identified by mass spectrometry. Stanozolol and 16-hydroxystanozolol were detected after oral administration, while 16-hydroxystanozolol and 4,16-dihydroxystanozolol were found after subcutaneous administration.

Wikipedia

Stanozolol
Flurazepam

Drug Warnings

Vet: monitor benefits and need carefully in cardiac disease and nephritis.
Use of anabolic steroids by athletes is not recommended. Objective evidence is conflicting and inconclusive as to whether these medications significantly increase athletic performance by increasing muscle strength. Weight gains reported by athletes are due in part to fluid retention, which is a potentially hazardous side effect of anabolic steroid therapy. The risk of other unwanted effects, such as testicular atrophy and suppression of spermatogenesis in males; menstrual disturbances and virilization, such as deepening of voice, development of acne, and unnatural growth of body hair in females; peliosis hepatis or other hepatotoxicity; and hepatic cancer outweigh and possible benefit received from anabolic steroids and make their use in athletes inappropriate. /Anabolic steroids/
Anabolic steroids are not recommended for use during pregnancy, since studies in animals have shown that anabolic steroids cause masculinization of the fetus. Risk-benefit must be carefully considered. /Anabolic steroids/
Contraindications: Hypersensitivity to anabolic steroids; male patients with prostate or breast carcinoma; carcinoma of the breast in females with hypercalcemia; nephrosis; the nephrotic phase of nephritis; pregnancy; to enhance physical appearance or athletic performance. /Anabolic steroids/
For more Drug Warnings (Complete) data for STANOZOLOL (17 total), please visit the HSDB record page.

Biological Half Life

24 hours

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Manson, US 3030358 (1962 to Sterling Drug).
17-Methyl-5alpha-androstan-17beta-ol-3-one is converted into its 2-formyl derivative which is then condensed with hydrazine hydrate.

General Manufacturing Information

...Introduced primarily for use as anabolic agents with expectation that they would be relatively less androgenic than testosterone & its close relatives. None is free of androgenic activity in man, & in many instances androgenicity is much greater than results of animal tests had predicted. /Anabolic Steroids/
Bioassay for anabolic potency. /Androgens & Anabolic steroids/
Sanofi ... production suspended in October, 2002
Discontinued
For more General Manufacturing Information (Complete) data for STANOZOLOL (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Analyte: stanozolol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: stanozolol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: stanozolol; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards

Clinical Laboratory Methods

Detection of stanozolol and its metabolites in equine urine by liquid chromatography-electrospray ionization ion trap mass spectrometry.
Detection of anabolic steroids in biological fluids by GC-MS.
Analysis of anabolic steroids /including stanozolol/ in horse urine: Development of a generic enzyme-linked immunosorbent assay (ELISA) for the screening of 17alpha-alkyl anabolic steroid metabolites.
Screening of free 17-alkyl-substituted anabolic steroids in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. All steroids within the study could be selectively detected in urine with detection limits of 0.1-2.0 ng/mL.

Interactions

Anticoagulant effect may be increased during concurrent use with anabolic steroids, especially 17-alpha-alkylated compounds, because of decreased procoagulant factor concentration caused by alteration of procoagulant factor synthesis or catabolism and increased receptor affinity for the anticoagulant; anticoagulant dosage adjustment based on prothrombin time determinations may be required during and following concurrent use. /Anabolic steroids/
Anabolic steroids may decrease blood glucose concentrations; diabetic patients should be closely monitored for signs of hypoglycemia and dosage of hypoglycemic agent adjusted as necessary. /Anabolic steroids/
Concurrent use /of glucocorticoid corticosteroids, especially with significant mineralocorticoid activity; mineralocorticoid corticosteroids; corticotropin, especially prolonged therapeutic use; or sodium-containing medications or foods/ with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic steroids/
Concurrent use of anabolic steroids with somatrem or somatropin may accelerate epiphyseal maturation. /Anabolic steroids/
Concurrent use /of other hepatotoxic medications/ with anabolic steroids may result in an increased incidence of hepatotoxicity; patients, especially those on prolonged administration or those with a history of liver disease, should be carefully monitored. /Anabolic steroids/

Dates

Modify: 2023-08-15
1: Riedl MA. Critical appraisal of androgen use in hereditary angioedema: a systematic review. Ann Allergy Asthma Immunol. 2015 Apr;114(4):281-288.e7. doi: 10.1016/j.anai.2015.01.003. Epub 2015 Feb 21. Review. PubMed PMID: 25707325.
2: Michaud M, Pourrat J. Cryofibrinogenemia. J Clin Rheumatol. 2013 Apr;19(3):142-8. doi: 10.1097/RHU.0b013e318289e06e. Review. PubMed PMID: 23519183.
3: García-Esperón C, Hervás-García JV, Jiménez-González M, Pérez de la Ossa-Herrero N, Gomis-Cortina M, Dorado-Bouix L, López-Cancio Martinez E, Castaño-Duque CH, Millán-Torné M, Dávalos A. [Ingestion of anabolic steroids and ischaemic stroke. A clinical case report and review of the literature]. Rev Neurol. 2013 Mar 16;56(6):327-31. Review. Spanish. PubMed PMID: 23483467.
4: Bork K. Current management options for hereditary angioedema. Curr Allergy Asthma Rep. 2012 Aug;12(4):273-80. doi: 10.1007/s11882-012-0273-4. Review. PubMed PMID: 22729959.
5: Thevis M, Schänzer W. Synthetic anabolic agents: steroids and nonsteroidal selective androgen receptor modulators. Handb Exp Pharmacol. 2010;(195):99-126. doi: 10.1007/978-3-540-79088-4_5. Review. PubMed PMID: 20020362.
6: Szema AM, Paz G, Merriam L, Stellaccio F, Jen J. Modern preoperative and intraoperative management of hereditary angioedema. Allergy Asthma Proc. 2009 May-Jun;30(3):338-42. doi: 10.2500/aap.2009.30.3225. Epub 2009 Apr 14. Review. PubMed PMID: 19368763.
7: Müller H, Gattringer C, Zelger B, Höpfl R, Eisendle K. Infliximab monotherapy as first-line treatment for adult-onset pityriasis rubra pilaris: case report and review of the literature on biologic therapy. J Am Acad Dermatol. 2008 Nov;59(5 Suppl):S65-70. doi: 10.1016/j.jaad.2008.05.037. Review. PubMed PMID: 19119128.
8: Geyer H, Parr MK, Koehler K, Mareck U, Schänzer W, Thevis M. Nutritional supplements cross-contaminated and faked with doping substances. J Mass Spectrom. 2008 Jul;43(7):892-902. doi: 10.1002/jms.1452. Review. PubMed PMID: 18563865.
9: Pinna G, Agis-Balboa RC, Pibiri F, Nelson M, Guidotti A, Costa E. Neurosteroid biosynthesis regulates sexually dimorphic fear and aggressive behavior in mice. Neurochem Res. 2008 Oct;33(10):1990-2007. doi: 10.1007/s11064-008-9718-5. Epub 2008 May 13. Review. PubMed PMID: 18473173.
10: Fernández-Pérez L, Flores-Morales A, Chirino-Godoy R, Díaz-Chico JC, Díaz-Chico BN. Steroid binding sites in liver membranes: interplay between glucocorticoids, sex steroids, and pituitary hormones. J Steroid Biochem Mol Biol. 2008 Apr;109(3-5):336-43. doi: 10.1016/j.jsbmb.2008.03.019. Epub 2008 Mar 14. Review. PubMed PMID: 18430567.
11: Banerji A, Sloane DE, Sheffer AL. Hereditary angioedema: a current state-of-the-art review, V: attenuated androgens for the treatment of hereditary angioedema. Ann Allergy Asthma Immunol. 2008 Jan;100(1 Suppl 2):S19-22. Review. PubMed PMID: 18220148.
12: Katsumata N. [Turner syndrome]. Nihon Rinsho. 2006 Jun 28;Suppl 2:491-3. Review. Japanese. PubMed PMID: 16817448.
13: Socas L, Zumbado M, Pérez-Luzardo O, Ramos A, Pérez C, Hernández JR, Boada LD. Hepatocellular adenomas associated with anabolic androgenic steroid abuse in bodybuilders: a report of two cases and a review of the literature. Br J Sports Med. 2005 May;39(5):e27. Review. PubMed PMID: 15849280; PubMed Central PMCID: PMC1725213.
14: McGinnis MY. Anabolic androgenic steroids and aggression: studies using animal models. Ann N Y Acad Sci. 2004 Dec;1036:399-415. Review. PubMed PMID: 15817752.
15: Delorme N, Drouet M, Thibaudeau A, Verret JL. [Cold-induced urticaria]. Allerg Immunol (Paris). 2002 Sep;34(7):255-8. Review. French. PubMed PMID: 12389450.
16: Tanaka T. [Turner syndrome]. Nihon Rinsho. 2002 Jan;60 Suppl 1:607-13. Review. Japanese. PubMed PMID: 11838173.
17: Schulz W. [Fluoride treatment of osteoporosis]. Wien Med Wochenschr. 2000;150(3):42-52. Review. German. PubMed PMID: 10756596.
18: Habscheid W, Abele U, Dahm HH. [Severe cholestasis with kidney failure from anabolic steroids in a body builder]. Dtsch Med Wochenschr. 1999 Sep 10;124(36):1029-32. Review. German. PubMed PMID: 10506840.
19: Sullivan ML, Martinez CM, Gallagher EJ. Atrial fibrillation and anabolic steroids. J Emerg Med. 1999 Sep-Oct;17(5):851-7. Review. PubMed PMID: 10499702.
20: Renton EJ. Pharmacological treatments for venous leg ulcers. J Wound Care. 1999 Apr;8(4):195-7. Review. PubMed PMID: 10455635.

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